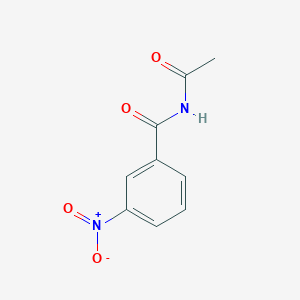

N-Acetyl-3-nitrobenzamide

Description

N-Acetyl-3-nitrobenzamide (chemical formula: C₉H₈N₂O₄) is a nitro-substituted benzamide derivative characterized by a nitro group (-NO₂) at the meta position of the benzene ring and an acetyl group (-COCH₃) attached to the amide nitrogen. Key properties include:

- Melting Point: 194–195 °C (literature value: 195–196 °C) .

- Spectroscopic Data:

- FTIR (ATR): Strong carbonyl (C=O) stretch at 1679 cm⁻¹ and aromatic C-H stretches at 3071 cm⁻¹ .

- ¹H NMR (CDCl₃): Signals at δ 2.64 ppm (acetyl methyl), 7.75–8.75 ppm (aromatic protons), and 8.88 ppm (amide NH) .

This compound is synthetically relevant due to its electron-withdrawing nitro group, which influences reactivity in electrophilic substitution and metal-catalyzed reactions.

Properties

CAS No. |

62129-25-3 |

|---|---|

Molecular Formula |

C9H8N2O4 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

N-acetyl-3-nitrobenzamide |

InChI |

InChI=1S/C9H8N2O4/c1-6(12)10-9(13)7-3-2-4-8(5-7)11(14)15/h2-5H,1H3,(H,10,12,13) |

InChI Key |

QLKLHKKJXPXVMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Acetylacetamide (Compound 8)

- Physical Properties :

- Spectroscopic Data: FTIR: C=O stretch at 1660 cm⁻¹ (weaker than nitrobenzamide due to reduced conjugation). Key Difference: The absence of the nitro group and aromatic ring results in lower thermal stability and distinct reactivity.

4-Nitro-N-(3-nitrophenyl)benzamide

N-Benzyl-N-methyl-3-nitrobenzamide (CAS: 195140-22-8)

- Structure : Features a benzyl and methyl group on the amide nitrogen, with a nitro group at the benzamide’s meta position.

- Molecular Weight : 270.28 g/mol .

Key Difference : The bulky N-substituents (benzyl and methyl) likely reduce solubility in polar solvents compared to this compound. This structural variation may also hinder participation in directing-group-assisted catalysis.

N-(3-Methylphenyl)-3-nitrobenzamide (CAS: 69754-50-3)

- Structure : A methyl group at the meta position of the aniline moiety and a nitro group on the benzamide.

- Molecular Formula : C₁₄H₁₂N₂O₃ .

Key Difference : The electron-donating methyl group on the aniline ring could alter electronic properties, making it less reactive toward electrophilic substitution compared to this compound.

Data Table: Comparative Analysis of Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.